molecular formula C17H15N3O4S2 B2662714 N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide CAS No. 1170390-84-7

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2662714
CAS No.: 1170390-84-7
M. Wt: 389.44
InChI Key: OQYYEAVBOKAANE-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a furan ring substituted with a carboxamide group, a pyridinylsulfamoyl group, and a methylthiophenyl group. Its unique structure suggests it may have interesting biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the furan ring: Starting with a suitable precursor, such as a substituted acetic acid, the furan ring can be formed through cyclization reactions.

    Introduction of the carboxamide group: The carboxamide group can be introduced via amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the pyridinylsulfamoyl group: This step involves the reaction of a pyridine derivative with a sulfonamide precursor under suitable conditions, such as using a base like triethylamine.

    Addition of the methylthiophenyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenated reagents, bases like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridinylsulfamoyl group may play a role in binding to active sites, while the furan and methylthiophenyl groups may contribute to the compound’s overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(methylthio)phenyl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-5-(pyridin-3-ylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-25-15-7-3-2-6-13(15)19-17(21)14-8-9-16(24-14)26(22,23)20-12-5-4-10-18-11-12/h2-11,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYYEAVBOKAANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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